molecular formula C12H10N4O B8557051 8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B8557051
M. Wt: 226.23 g/mol
InChI Key: NHIWBSWLMYYZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a useful research compound. Its molecular formula is C12H10N4O and its molecular weight is 226.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

8-phenoxy-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H10N4O/c13-12-14-11-10(7-4-8-16(11)15-12)17-9-5-2-1-3-6-9/h1-8H,(H2,13,15)

InChI Key

NHIWBSWLMYYZRX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CN3C2=NC(=N3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine (see example 66b, 500 mg, 2.35 mmol), phenol (442 mg, 4.69 mmol), copper(I) iodide (44.7 mg, 235 μmol), picolinic acid (57.8 mg, 469 μmol) and potassium phosphate tribasic (1.49 g, 7.04 mmol) in DMSO (10 mL) was heated to 120° C. After 12 hours further phenol (442 mg, 4.69 mmol), copper(I) iodide (44.7 mg, 235 μmol), picolinic acid (57.8 mg, 469 μmol) and potassium phosphate tribasic (1.49 g, 7.04 mmol) were added and stirred at 120° C. for another 18 hours. Water was added to the reaction mixture and the aqueous phase was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and the solvent was evaporated. The crude material was purified by prep. HPLC. The title compound was obtained as off-white solid (200 mg, 38%).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Two
Quantity
57.8 mg
Type
reactant
Reaction Step Two
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
44.7 mg
Type
catalyst
Reaction Step Two
Quantity
442 mg
Type
reactant
Reaction Step Three
Quantity
57.8 mg
Type
reactant
Reaction Step Three
Quantity
1.49 g
Type
reactant
Reaction Step Three
Quantity
44.7 mg
Type
catalyst
Reaction Step Three
Name
Yield
38%

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